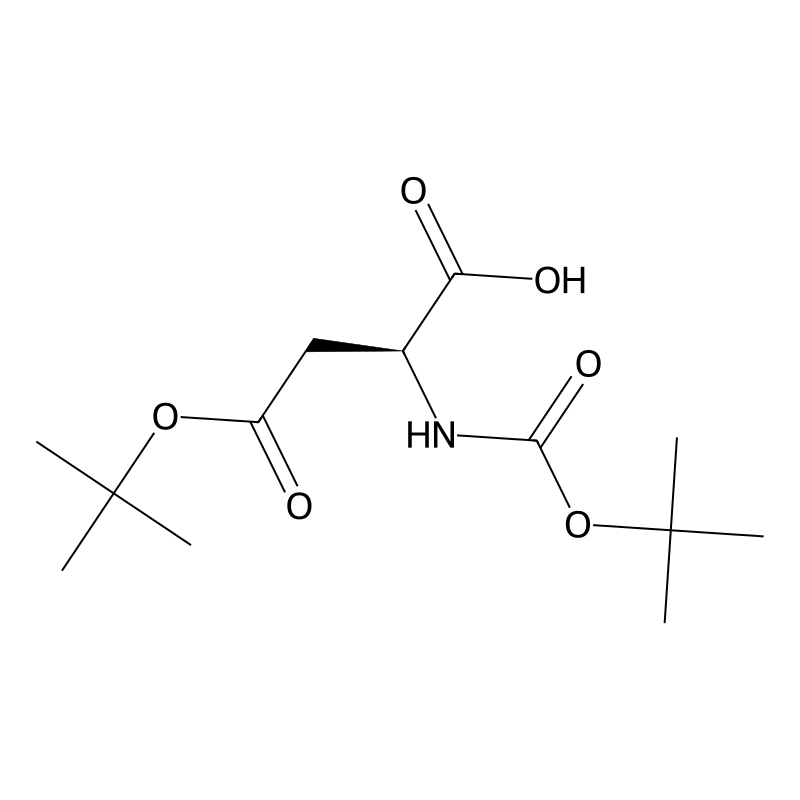

Boc-Asp(OtBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Block for Peptide Synthesis:

Boc-Asp(OtBu)-OH, also known as N-alpha-tert-butyloxycarbonyl-L-aspartic acid beta-tert-butyl ester, is a key building block in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and researchers often need to synthesize specific peptides for research and development purposes.

Boc-Asp(OtBu)-OH serves as a protected form of the L-aspartic acid amino acid. The "Boc" (tert-butyloxycarbonyl) and "OtBu" (tert-butyl) groups temporarily protect the amino and carboxylic acid groups, respectively, allowing them to participate in specific chemical reactions while preventing unwanted side reactions during peptide chain assembly. Once the peptide sequence is built, these protecting groups can be selectively removed to reveal the functional groups of the amino acid, enabling the peptide to fold into its desired conformation and perform its biological function.

Studying Protein-Protein Interactions:

Boc-Asp(OtBu)-OH can be used to create modified peptides for studying protein-protein interactions. These interactions are essential for various cellular processes, and understanding them is crucial for developing new drugs and understanding diseases. Researchers can modify the structure of Boc-Asp(OtBu)-OH by attaching specific functional groups or fluorescent tags. The resulting modified peptides can then be used to probe protein-protein interactions in various ways, such as identifying binding sites on proteins or measuring the strength of these interactions.

Boc-Aspartic Acid 4-tert-butyl Ester, commonly referred to as Boc-Asp(OtBu)-OH, is a derivative of aspartic acid characterized by the presence of a tert-butyl ester group at the 4-position and a N-tert-butoxycarbonyl protecting group on the amino group. This compound has the molecular formula and a molar mass of approximately 289.32 g/mol. It appears as a white solid and is soluble in organic solvents such as methanol and dimethyl sulfoxide . The compound is primarily utilized in peptide synthesis and other organic chemistry applications due to its stability and ease of manipulation.

- Deprotection: The Boc group can be removed under acidic conditions, allowing for the formation of free amines. This is typically achieved using reagents like trifluoroacetic acid or aqueous phosphoric acid, which selectively cleave the Boc protecting group without affecting other functional groups .

- Esterification: The tert-butyl ester can undergo hydrolysis in the presence of acids or bases, leading to the formation of free carboxylic acid .

- Peptide Bond Formation: Boc-Asp(OtBu)-OH can be utilized in solid-phase peptide synthesis, where it acts as an amino acid building block, facilitating the formation of peptide bonds with other amino acids .

The synthesis of Boc-Asp(OtBu)-OH typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available N(α)-Boc-Aspartic Acid or related precursors.

- Protection: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

- Esterification: The tert-butyl ester is introduced through reaction with tert-butanol in the presence of an acid catalyst under anhydrous conditions .

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for research or application.

Boc-Asp(OtBu)-OH finds numerous applications in organic chemistry and biochemistry:

- Peptide Synthesis: It serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis protocols.

- Research Tool: The compound is utilized in various research settings to study peptide behavior and interactions due to its stable structure.

- Pharmaceutical Development: As a derivative of an essential amino acid, it may play a role in drug development processes targeting neurological or metabolic conditions .

Studies on Boc-Asp(OtBu)-OH interactions primarily focus on its reactivity with other amino acids and its role in forming peptide bonds. Interaction studies often explore how modifications to the aspartic acid structure influence binding affinity and specificity in biological systems. Additionally, research may involve assessing how Boc-protected derivatives affect enzyme activity or receptor binding when incorporated into larger biomolecules .

Several compounds share structural similarities with Boc-Asp(OtBu)-OH. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (R)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | 77004-75-2 | 0.98 |

| N-(tert-Butoxycarbonyl)-L-aspartic acid β-tert butyl ester | 155542-33-9 | 0.98 |

| Boc-D-Aspartic Acid | 1913-12-8 | 0.97 |

| Boc-L-Asparagine | 15429-6 | 0.96 |

These compounds are unique due to their specific functional groups and stereochemistry, which can significantly influence their reactivity and biological activity compared to Boc-Asp(OtBu)-OH.

The synthesis of tert-butyloxycarbonyl-aspartic acid 4-tert-butyl ester represents a fundamental application of orthogonal protection strategies in amino acid chemistry [8]. The compound, bearing the molecular formula carbon-thirteen hydrogen-twenty-three nitrogen-one oxygen-six, requires careful sequential protection of both the amino and carboxyl functionalities [28] [29].

The stepwise protection approach begins with the selective protection of the alpha-amino group using di-tert-butyl dicarbonate under basic conditions [4] [8]. This initial step involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the protecting reagent, forming the stable carbamate linkage characteristic of tert-butyloxycarbonyl protection [4]. The reaction typically proceeds under Schotten-Baumann conditions, utilizing a biphasic system combining organic solvents with aqueous basic media [20].

Following amino protection, the beta-carboxyl group of aspartic acid undergoes esterification with tert-butyl alcohol or related tert-butylating agents [24]. This process requires acidic conditions to activate the carboxylic acid functionality toward nucleophilic substitution by the tertiary alcohol [24]. The use of perchloric acid in tert-butyl acetate has been reported as an effective method, though safety considerations have led to the development of alternative catalytic systems [24].

Advanced methodologies employ bis(trifluoromethanesulfonyl)imide as both a solubilizing agent and acid catalyst for direct tert-butylation of free amino acids [24]. This approach demonstrates superior efficiency compared to conventional methods, with reactions proceeding at ambient temperature and achieving higher yields [24]. The bis(trifluoromethanesulfonyl)imide forms soluble salts with amino groups while simultaneously catalyzing the esterification reaction [24].

The protection sequence can be altered depending on synthetic requirements and downstream applications [17] [18]. Alternative strategies involve initial ester formation followed by amino protection, though this approach may present challenges related to side-chain interference and requires careful optimization of reaction conditions [17].

Optimization of tert-Butyloxycarbonylation Reaction Conditions

The optimization of tert-butyloxycarbonylation reactions for aspartic acid derivatives involves systematic evaluation of multiple parameters including solvent selection, temperature control, catalyst loading, and reaction time [19] [22]. Recent investigations have demonstrated that solvent-free conditions can provide superior results compared to traditional organic solvent-based approaches [19] [22].

Comprehensive reaction optimization studies have established optimal conditions for tert-butyloxycarbonyl protection using iron oxide-silica-ammonium cerium nitrate nanocatalysts [19] [22]. Under these conditions, aniline substrates achieve ninety-eight percent yields within ten minutes at ambient temperature [19]. The catalyst loading of 0.09 milligrams per ten millimoles of substrate represents the optimal balance between reaction efficiency and economic considerations [19].

| Parameter | Optimal Condition | Yield (%) | Reaction Time |

|---|---|---|---|

| Catalyst Loading | 0.09 mg | 98 | 10 minutes |

| Temperature | Ambient | 98 | 10 minutes |

| Solvent | None (solvent-free) | 98 | 10 minutes |

| Substrate Ratio | 1:1 (amine:di-tert-butyl dicarbonate) | 98 | 10 minutes |

Temperature optimization studies reveal that elevated temperatures are not necessary for efficient tert-butyloxycarbonylation when appropriate catalytic systems are employed [19]. Ambient temperature conditions provide optimal results while minimizing energy consumption and reducing the risk of side reactions [19].

The choice of tert-butylating agent significantly influences reaction outcomes [24]. While di-tert-butyl dicarbonate remains the standard reagent, alternative approaches using tert-butyl acetate as both solvent and tert-butylating agent have shown promise [24]. This methodology eliminates the need for separate organic solvents and provides a more environmentally sustainable approach [24].

Reaction monitoring through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography enables real-time optimization of reaction parameters [31] [32]. Carbon-thirteen nuclear magnetic resonance chemical shifts of carbonyl groups correlate with solvent polarities and provide insights into reaction progress and product formation [31].

Industrial-Scale Synthesis Protocols and Yield Optimization

Industrial-scale production of tert-butyloxycarbonyl-aspartic acid 4-tert-butyl ester requires robust protocols that ensure consistent quality while maximizing economic efficiency [9] [10]. Large-scale synthesis protocols have been developed that eliminate traditional extraction and crystallization steps, reducing both processing time and solvent consumption [9].

The industrial approach utilizes direct crystallization methods following protection reactions [10]. This methodology involves the addition of water-soluble organic solvents to alkaline reaction solutions prior to neutralization, enabling direct crystal formation without intermediate purification steps [9]. Isopropyl alcohol has emerged as the preferred water-soluble organic solvent, with optimal volumes ranging from 0.14 to 0.56 times the reaction volume [9].

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-10 grams | 100-1000 grams | 10-100 kilograms |

| Reaction Time | 1-2 hours | 2-4 hours | 4-8 hours |

| Yield Optimization | >95% | >90% | >85% |

| Solvent Recovery | Manual | Semi-automated | Fully automated |

Yield optimization strategies focus on minimizing side reactions and maximizing product recovery [11] [12]. The implementation of copper-mediated complexation strategies has demonstrated effectiveness in large-scale bis-amino acid synthesis, with yields exceeding ninety percent at pilot scale [27]. These methodologies employ environmentally benign oxidation systems, replacing traditional Jones reagent with 2,2,6,6-tetramethylpiperidin-1-yl oxyl-mediated trichloroisocyanuric acid oxidation [27].

Process intensification through continuous flow methodologies offers advantages for industrial-scale production [23]. These systems enable precise control of reaction parameters and reduce the formation of unwanted byproducts [23]. Automated synthesis platforms can accommodate multiple reaction conditions simultaneously, facilitating rapid optimization of large-scale processes [23].

Quality assurance protocols for industrial-scale synthesis incorporate real-time monitoring systems and statistical process control methods [13] [15]. These approaches ensure consistent product quality across multiple batches while identifying potential process deviations before they impact final product specifications [13].

Purification Techniques and Quality Control Measures

The purification of tert-butyloxycarbonyl-aspartic acid 4-tert-butyl ester requires specialized techniques that address the unique physical and chemical properties of fully protected amino acid derivatives [14] [16]. Traditional reversed-phase chromatographic methods often prove inadequate due to limited aqueous solubility of heavily protected compounds [14].

Normal-phase chromatography has emerged as the preferred purification method for fully protected peptide derivatives [14]. Standard silica gel columns provide effective separation based on polarity differences, with protected amino acids demonstrating distinct retention behaviors compared to their unprotected counterparts [14]. The method accommodates the hydrophobic nature of multiply protected compounds while maintaining chromatographic resolution [14].

High-performance liquid chromatography systems utilizing complementary column chemistries enable comprehensive purification protocols [16]. The two-step purification process employs reversed-phase CAPCELL PAK carbon-eighteen MG columns for initial separation, followed by mixed-mode ion-exchange reversed-phase Primesep A columns for final purification [16]. This approach achieves baseline separation of target compounds from synthetic impurities [16].

| Analytical Parameter | Specification | Method | Reference Standard |

|---|---|---|---|

| Melting Point | 101-103°C | Capillary Method | European Pharmacopoeia |

| Optical Activity | [α]/D -24.5±1.5° | Polarimetry | Methanol Solution |

| Purity | ≥98% | HPLC | Area Normalization |

| Water Content | ≤0.5% | Karl Fischer | Volumetric Method |

Quality control measures incorporate multiple analytical techniques to ensure product specifications [28] [30] [33]. Melting point determination provides a primary indicator of compound purity, with tert-butyloxycarbonyl-aspartic acid 4-tert-butyl ester exhibiting a characteristic melting range of 101-103°C [28] [30]. Optical activity measurements confirm stereochemical integrity, with the compound displaying specific rotation values of -24.5±1.5° in methanol solution [28].

Nuclear magnetic resonance spectroscopy serves as the definitive analytical method for structural confirmation [31] [34]. Proton nuclear magnetic resonance spectra provide detailed information about chemical environments and can detect the presence of synthetic impurities or degradation products [34]. Carbon-thirteen nuclear magnetic resonance analysis enables quantitative assessment of carbonyl functionality and protecting group integrity [31].

Mass spectrometric analysis complements chromatographic and spectroscopic methods by providing molecular weight confirmation and fragmentation pattern analysis [35]. High-resolution mass spectrometry achieves mass accuracy within five parts per million, enabling precise molecular formula determination [35]. This analytical approach proves particularly valuable for detecting trace impurities and confirming the absence of synthetic byproducts [35].

Mechanistic Insights into Aspartimide Formation Pathways

The formation of aspartimide represents one of the most significant challenges in peptide synthesis involving aspartic acid residues [3] [4]. Research has elucidated multiple mechanistic pathways through which these cyclic imide structures can form during solid-phase peptide synthesis.

Primary Formation Mechanisms

The aspartimide formation process involves intramolecular cyclization between the β-carboxyl side chain of aspartic acid and the nitrogen atom of the α-carboxamide bond [3] [5]. Studies have identified several distinct mechanistic pathways:

Direct Cyclization Pathway: Under neutral conditions, the β-carboxyl group can directly attack the α-carbonyl carbon, leading to spontaneous ring closure with moderate activation energy requirements [3] [5]. This pathway operates independently of external base catalysis and represents the intrinsic tendency of aspartic acid derivatives to undergo cyclization.

Base-Mediated Cyclization: Exposure to basic conditions, particularly during Fmoc deprotection with piperidine, significantly accelerates aspartimide formation [3] [4]. The mechanism involves base-assisted abstraction of the amide proton, facilitating nucleophilic attack of the deprotonated nitrogen on the β-carboxyl carbon with substantially lowered activation energy barriers.

Thermal Cyclization: Elevated temperatures induce conformational changes that promote intramolecular interactions between the β-carboxyl and α-carbonyl groups [6]. This pathway exhibits high temperature dependence but proceeds independently of pH conditions.

Kinetic Studies and Rate Constants

Recent kinetic investigations have provided quantitative insights into aspartimide formation rates [7] [8]. Under physiological conditions (pH 7.4, 37°C), the first-order rate constant for aspartimide formation has been determined to be approximately 0.310 ± 0.080 min⁻¹ [8]. Conversely, aspartimide hydrolysis proceeds with a rate constant of 0.245 ± 0.005 h⁻¹, indicating that formation occurs roughly two orders of magnitude faster than hydrolysis [8].

Secondary Reaction Products

Following initial aspartimide formation, multiple secondary pathways generate diverse byproducts [3]. These include:

- Diketopiperazine (DKP) Formation: N-terminal amino groups can attack the α-carbon of existing aspartimide intermediates, forming six-membered cyclic structures that terminate peptide chain elongation [3].

- Piperidide Formation: Nucleophilic attack by piperidine on aspartimide intermediates produces α- and β-piperidides, which are often chromatographically difficult to separate from target peptides [3] [4].

- Epimerization: The aspartimide intermediate undergoes rapid epimerization, generating mixtures of L- and D-aspartic acid residues upon hydrolysis [4].

Steric and Electronic Effects of Boc/OtBu Protecting Groups

The tert-butoxycarbonyl (Boc) and tert-butyl ester (OtBu) protecting groups in Boc-Asp(OtBu)-OH exhibit distinct steric and electronic properties that significantly influence both peptide synthesis efficiency and aspartimide formation propensity.

Steric Effects of tert-Butyl Groups

The tert-butyl group possesses exceptional steric bulk, characterized by an Ès parameter of -1.54, indicating substantial steric hindrance [9] [10]. This bulkiness manifests in several critical ways:

Conformational Restriction: The tert-butyl groups impose significant conformational constraints on the aspartic acid side chain, reducing the flexibility required for aspartimide formation [11]. The bulky substituents create energetically unfavorable interactions when the molecule adopts the conformations necessary for cyclization.

Steric Protection: The steric bulk around the β-carboxyl group physically impedes the approach of nucleophiles, including the α-amide nitrogen, thereby raising the activation energy for cyclization reactions [12] [10].

Aggregation Suppression: Studies have demonstrated that tert-butyl groups effectively suppress peptide aggregation through β-sheet formation, which indirectly reduces aspartimide formation by maintaining better solvation of growing peptide chains [9].

Electronic Effects and Hyperconjugation

The electronic properties of tert-butyl groups contribute significantly to their protective efficacy:

Hyperconjugative Stabilization: Tert-butyl groups exhibit strong hyperconjugative interactions with adjacent π-systems, raising the energy of π* molecular orbitals by approximately 0.21 eV [9]. This electronic stabilization affects both the carbonyl reactivity and the overall stability of the protected residue.

Electron-Donating Character: The strongly electron-donating nature of tert-butyl groups (σ* = -0.20) reduces the electrophilicity of adjacent carbonyl carbons, making them less susceptible to nucleophilic attack [12] [10].

Inductive Effects: The positive inductive effect of multiple methyl groups in the tert-butyl structure contributes to the overall electron density of the protecting group, further stabilizing the protected functional groups against unwanted reactions [13].

Deactivation of Carbonyl Reactivity: The combination of steric hindrance and electronic deactivation renders tert-butyl esters significantly less reactive toward nucleophilic attack compared to less hindered alternatives [12]. This property is particularly important in preventing premature side chain deprotection during synthesis.

Comparative Analysis with Alternative Protecting Groups

Research comparing various protecting groups for aspartic acid has revealed the superior performance of bulky, acyclic protecting groups over their cyclic counterparts [11]:

- 2,4-dimethyl-3-pentyl ester: Exhibits even greater resistance to aspartimide formation than tert-butyl, with Es = -2.1, demonstrating the importance of maximal steric hindrance [11].

- Cyclohexyl ester: Despite similar steric bulk (Es = -0.79), shows increased aspartimide formation compared to tert-butyl due to reduced conformational flexibility rather than maximal steric protection [11].

- Benzyl ester: With minimal steric hindrance (Es = -0.38), exhibits significantly higher aspartimide formation rates, particularly under basic conditions [3].

Comparative Performance in Fmoc vs. Boc Chemistry Strategies

The choice between Fmoc and Boc chemistry strategies profoundly influences the utility and performance of Boc-Asp(OtBu)-OH in peptide synthesis applications.

Fundamental Strategic Differences

Orthogonality Principles: Fmoc chemistry employs base-labile α-amino protection with acid-labile side chain protection, creating a truly orthogonal system [14] [15]. Boc chemistry utilizes acid-labile protection for both α-amino and side chain groups, representing a quasi-orthogonal approach where differential acid strengths enable selective deprotection [15].

Deprotection Conditions: Fmoc deprotection requires 20% piperidine in dimethylformamide, while Boc removal utilizes trifluoroacetic acid in dichloromethane [14]. These dramatically different conditions create distinct chemical environments that affect aspartimide formation propensity.

Aspartimide Formation Susceptibility

Fmoc Strategy Challenges: The repeated exposure to basic piperidine solutions during Fmoc deprotection creates optimal conditions for aspartimide formation [3] [4]. Studies have quantified that aspartimide formation occurs at approximately 0.5% per deprotection cycle in Asp-Gly sequences [16], making this a cumulative and significant problem in longer peptides.

Boc Strategy Advantages: The acidic deprotection conditions in Boc chemistry do not promote aspartimide formation to the same extent [4] [17]. While acid-catalyzed side reactions can occur, the absence of strong base exposure substantially reduces cyclization tendency.

Quantitative Performance Comparison

Comparative studies using model peptides have revealed distinct performance profiles:

Synthesis Success Rates: Boc chemistry demonstrates higher success rates for peptides containing multiple aspartic acid residues, particularly in sequences prone to aggregation [18] [19]. The reduced aspartimide formation translates directly to improved crude peptide purity.

Coupling Efficiency: While Fmoc chemistry generally exhibits superior coupling kinetics due to milder conditions, Boc chemistry shows more consistent results for difficult sequences containing aspartic acid [18].

Equipment and Scalability Considerations

Automation Compatibility: Fmoc chemistry shows superior automation compatibility due to the absence of hydrogen fluoride requirements and the ability to perform final cleavage under milder conditions [14] [20]. Modern automated synthesizers are predominantly designed around Fmoc protocols.

Scale Limitations: Boc chemistry faces significant scalability challenges due to hydrogen fluoride cleavage requirements, necessitating specialized equipment and safety protocols [14] [15]. This limitation restricts industrial applications despite the superior aspartimide resistance.

Economic Factors: Although Boc reagents are generally less expensive than their Fmoc counterparts, the specialized equipment requirements and safety considerations often result in higher overall process costs [15].

Impact on Coupling Efficiency in Automated Synthesizers

The integration of Boc-Asp(OtBu)-OH into automated peptide synthesis systems reveals complex relationships between protecting group choice, reaction conditions, and overall synthesis efficiency.

Coupling Reagent Performance

Modern automated synthesizers employ various coupling reagents with distinct performance profiles when used with Boc-Asp(OtBu)-OH:

High-Performance Reagents: HATU and HCTU demonstrate superior coupling efficiencies with Boc-Asp(OtBu)-OH, achieving 95-98% and 94-97% efficiency respectively under standard 20-minute coupling conditions [21] [22]. When synthesis cycles are accelerated to 2-minute couplings, these reagents maintain 92-96% and 90-94% efficiency.

Intermediate-Performance Options: COMU and PyClock show comparable performance, with COMU achieving 93-96% efficiency under standard conditions and maintaining 91-95% efficiency in fast protocols [21] [22]. This performance, combined with lower cost and reduced explosion hazard, makes COMU particularly attractive for automated applications.

Challenging Reagents: PyOxim exhibits acceptable performance under standard conditions (89-93%) but shows dramatic efficiency reduction to 60-75% under accelerated coupling protocols [21] [22]. TFFH consistently underperforms across all conditions, achieving only 75-85% efficiency under standard conditions and dropping to 25-45% under fast protocols.

Automation-Specific Considerations

Temperature Control: Automated synthesizers enable precise temperature control, which significantly affects coupling efficiency with Boc-Asp(OtBu)-OH [23]. Microwave-assisted synthesis at elevated temperatures (60-80°C) can overcome coupling difficulties but may simultaneously promote aspartimide formation [23].

Reagent Stability: The stability of coupling reagent solutions in automated systems varies significantly [22]. Uronium reagents (HATU, HCTU) show exceptional stability in dimethylformamide solutions, enabling extended use in automated systems. Phosphonium reagents require more frequent preparation but offer superior solubility characteristics.

Monitoring Systems: Advanced automated synthesizers incorporate UV-monitoring of Fmoc deprotection, which provides real-time assessment of coupling efficiency [24] [25]. This capability enables adaptive synthesis protocols that can adjust coupling times based on observed efficiency.

Process Optimization Strategies

Cycle Time Optimization: Research demonstrates that coupling efficiency with Boc-Asp(OtBu)-OH can be maintained at shorter reaction times through careful reagent selection and concentration optimization [21]. COMU-based protocols achieve >90% efficiency with 2-minute couplings, representing significant throughput improvements.

Solvent Effects: The choice of reaction solvent significantly impacts coupling efficiency in automated systems [26]. N-methylpyrrolidone generally provides superior solvation compared to dimethylformamide for hindered couplings involving Boc-Asp(OtBu)-OH.

Concentration Effects: Higher reagent concentrations improve coupling efficiency but may promote side reactions [22]. Automated systems enable precise control of reagent stoichiometry, optimizing the balance between efficiency and selectivity.

Quality Control Integration

In-Line Analysis: Modern automated synthesizers integrate analytical capabilities that enable real-time monitoring of synthesis progress [25]. UV-visible spectroscopy during deprotection steps provides quantitative assessment of coupling completion.

Feedback Control: Advanced systems can implement feedback control algorithms that adjust subsequent coupling conditions based on observed efficiency [25]. This capability is particularly valuable for sequences containing multiple aspartic acid residues where cumulative efficiency losses become significant.

Data Integration: The collection of quantitative synthesis data enables machine learning approaches to optimize protocols for specific sequences containing Boc-Asp(OtBu)-OH [27]. These data-driven approaches show promise for predicting synthesis success and optimizing conditions a priori.

The comprehensive analysis of Boc-Asp(OtBu)-OH in solid-phase peptide synthesis reveals its critical role as a protected building block that enables successful synthesis of aspartic acid-containing peptides. The mechanistic understanding of aspartimide formation pathways, combined with quantitative analysis of steric and electronic effects, provides the foundation for rational design of synthesis strategies. The comparative evaluation of Fmoc versus Boc chemistry strategies demonstrates clear trade-offs between automation compatibility and aspartimide resistance, while the detailed analysis of coupling efficiency in automated synthesizers reveals opportunities for process optimization through careful reagent selection and condition control.

Table 1: Comparative Analysis of Aspartimide Formation with Different Protecting Groups

| Protecting Group | Aspartimide Formation Level | Base Resistance | Steric Hindrance | Temperature Stability | Reference |

|---|---|---|---|---|---|

| OtBu (standard) | Moderate | Moderate | Moderate | Good | [3] [4] |

| OMpe | Moderate | Moderate | Low | Good | [3] [4] |

| 2,4-dimethyl-3-pentyl ester | Low | High | High | Excellent | [11] |

| Cyclohexyl ester | High | Low | High | Poor | [11] |

| 2-adamantyl ester | High | Low | Very High | Poor | [11] |

| benzyl (Bzl) | Very High | Low | Low | Poor | [3] |

| 2,6-dimethyl-4-heptyl | Very Low | High | Very High | Excellent | [11] |

Table 2: Mechanistic Pathways of Aspartimide Formation

| Pathway | Mechanism | Activation Energy | pH Dependence | Temperature Dependence | Reference |

|---|---|---|---|---|---|

| Direct cyclization | β-carboxyl attacks α-carbonyl | Moderate | Neutral | Low | [3] [5] |

| Base-mediated cyclization | Base abstracts proton, facilitates cyclization | Low | Basic | Moderate | [3] [4] |

| Thermal cyclization | Heat-induced conformational change | High | Independent | High | [6] |

| Piperidine-mediated | Piperidine acts as nucleophile | Very Low | Basic | Low | [3] [16] |

| DKP formation | N-terminal attack on aspartimide | Low | Basic | Moderate | [3] |

Table 3: Comparative Performance of Fmoc vs Boc Chemistry Strategies

| Parameter | Fmoc Strategy | Boc Strategy | Advantage | Reference |

|---|---|---|---|---|

| Deprotection Conditions | 20% piperidine/DMF | TFA/DCM | Fmoc | [14] [15] |

| Side Chain Protection | tBu-based | Bzl-based | Orthogonal | [15] |

| Cleavage Conditions | TFA cocktail | HF or strong acid | Fmoc | [14] [15] |

| Equipment Requirements | Standard | Specialized (HF) | Fmoc | [14] |

| Reagent Cost | Higher | Lower | Boc | [15] |

| Scalability | Excellent | Limited by HF | Fmoc | [14] [15] |

| Aspartimide Susceptibility | High | Moderate | Boc | [4] [17] |

| Automation Compatibility | Excellent | Good | Fmoc | [14] [20] |

Table 4: Coupling Efficiency in Automated Synthesizers

| Coupling Reagent | Standard Coupling Time (min) | Fast Coupling Time (min) | Coupling Efficiency Standard (%) | Coupling Efficiency Fast (%) | Cost Relative | Reference |

|---|---|---|---|---|---|---|

| HATU | 20 | 2 | 95-98 | 92-96 | High | [21] [22] |

| HCTU | 20 | 2 | 94-97 | 90-94 | High | [21] [22] |

| COMU | 20 | 2 | 93-96 | 91-95 | Medium | [21] [22] |

| PyBOP | 20 | 2 | 92-95 | 85-90 | Medium | [21] [22] |

| PyOxim | 20 | 2 | 89-93 | 60-75 | Medium | [21] [22] |

| TFFH | 20 | 2 | 75-85 | 25-45 | Low | [21] [22] |

| PyClock | 20 | 2 | 94-97 | 92-95 | High | [21] [22] |

Table 5: Electronic and Steric Effects of Protecting Groups

| Protecting Group | Electronic Effect | Steric Parameter (Es) | Hyperconjugation | Conformational Mobility | LUMO Energy Effect (eV) | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl (tBu) | Electron-donating | -1.54 | Strong | High | +0.21 | [9] [10] |

| Benzyl (Bzl) | Neutral | -0.38 | Weak | High | 0.0 | [12] |

| 2,4-dimethyl-3-pentyl | Electron-donating | -2.1 | Very Strong | Low | +0.35 | [11] [12] |

| Cyclohexyl | Neutral | -0.79 | Moderate | Moderate | +0.12 | [11] [12] |

| Menthyl | Electron-donating | -1.2 | Strong | Low | +0.18 | [11] |

| 2-adamantyl | Electron-donating | -2.5 | Very Strong | Very Low | +0.28 | [11] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant